

Spectroscopic Characterization of (S,S)-Ph-pybox: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B067381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral ligand (S,S)-Ph-pybox, chemically known as 2,6-bis[(4S)-4-phenyl-4,5-dihydrooxazol-2-yl]pyridine. (S,S)-Ph-pybox is a C₂-symmetric tridentate ligand widely employed in asymmetric catalysis. A thorough understanding of its spectroscopic properties is essential for its synthesis, quality control, and the characterization of its metal complexes. This document outlines the expected data from various spectroscopic techniques, detailed experimental protocols, and a workflow for its synthesis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for (S,S)-Ph-pybox.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	174500-20-0	[1] [2] [3]
Molecular Formula	C ₂₃ H ₁₉ N ₃ O ₂	[1] [2] [4]
Molecular Weight	369.42 g/mol	[1] [4]
Melting Point	171-175 °C	[1] [3]
Optical Activity [α] ²⁰ /D	-224° (c=1 in CHCl ₃)	[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Experimentally determined high-resolution NMR data for (S,S)-Ph-pybox is not readily available in the public domain. The following are predicted chemical shifts based on the analysis of closely related structures and general principles of NMR spectroscopy. Actual values may vary.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.15	d	2H, Pyridine-H (ortho)
~7.90	t	1H, Pyridine-H (para)
~7.40 - 7.20	m	10H, Phenyl-H
~5.50	dd	2H, Oxazoline-CH
~4.80	t	2H, Oxazoline-CH ₂
~4.30	dd	2H, Oxazoline-CH ₂

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~164.0	C=N (Oxazoline)
~148.0	C-N (Pyridine)
~141.0	C-ipso (Phenyl)
~137.0	C-para (Pyridine)
~128.5	C-ortho/meta (Phenyl)
~126.0	C-para (Phenyl)
~124.0	C-meta (Pyridine)
~75.0	CH (Oxazoline)
~70.0	CH ₂ (Oxazoline)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2970	Medium	Aliphatic C-H Stretch
~1650	Strong	C=N Stretch (Oxazoline)
~1590	Strong	C=C Stretch (Pyridine Ring)
~1495	Medium	C=C Stretch (Phenyl Ring)
~1450	Medium	CH ₂ Scissoring
~1250	Strong	C-O-C Asymmetric Stretch
~1050	Strong	C-O-C Symmetric Stretch
~750 & ~700	Strong	C-H Out-of-plane Bending (Aromatic)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ_{max} (nm)	Solvent	Assignment
~260	Acetonitrile	$\pi \rightarrow \pi^*$ (Pyridine)
~280	Acetonitrile	$\pi \rightarrow \pi^*$ (Phenyl)

Table 5: Mass Spectrometry (MS) Data

Technique	Mode	m/z	Assignment
ESI	Positive	370.1550	[M+H] ⁺
ESI	Positive	392.1369	[M+Na] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of (S,S)-Ph-pybox are provided below.

Synthesis of (S,S)-Ph-pybox

The synthesis of (S,S)-Ph-pybox is typically achieved through the condensation of pyridine-2,6-dicarbonitrile with two equivalents of (S)-phenylglycinol.

Materials:

- Pyridine-2,6-dicarbonitrile
- (S)-Phenylglycinol
- Anhydrous Zinc(II) chloride (catalyst)
- Anhydrous Toluene (solvent)
- Methanol
- Dichloromethane
- Hexane

- Silica gel for column chromatography

Procedure:

- To a solution of pyridine-2,6-dicarbonitrile (1.0 eq) in anhydrous toluene, add (S)-phenylglycinol (2.2 eq).
- Add a catalytic amount of anhydrous zinc(II) chloride (0.1 eq).
- Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the crude product in dichloromethane and wash with water to remove the catalyst.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S,S)-Ph-pybox as a white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of (S,S)-Ph-pybox in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube.

 ^1H NMR Spectroscopy:

- Instrument: 500 MHz NMR Spectrometer

- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 2.0 s

^{13}C NMR Spectroscopy:

- Instrument: 125 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with isopropanol.
- Place a small amount of the solid (S,S)-Ph-pybox sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: FTIR Spectrometer with ATR accessory
- Spectral Range: 4000 - 400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 32

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

- Prepare a stock solution of (S,S)-Ph-pybox in a spectroscopic grade solvent (e.g., acetonitrile) of a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

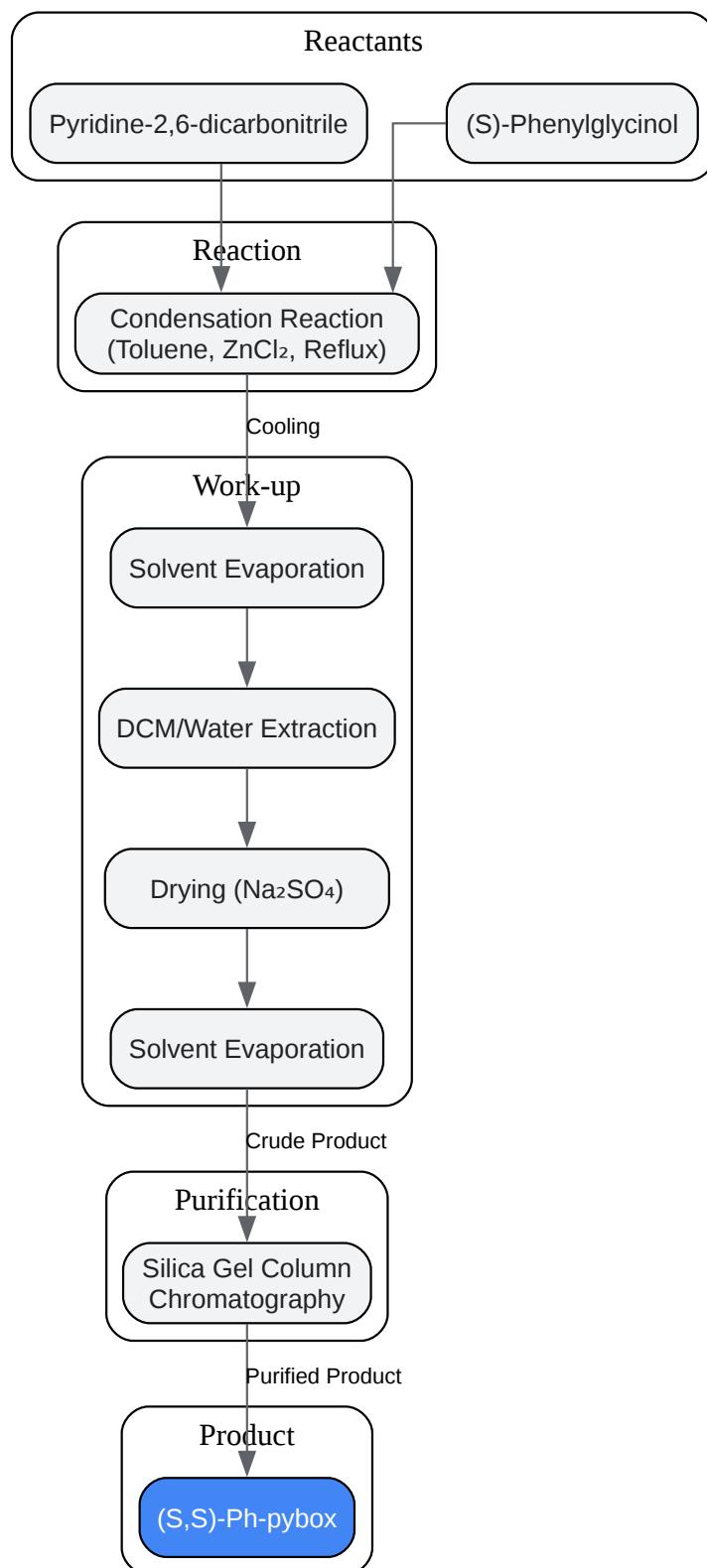
Data Acquisition:

- Instrument: UV-Vis Spectrophotometer
- Solvent: Acetonitrile
- Spectral Range: 200 - 800 nm
- Scan Speed: Medium
- Baseline: Use the same solvent as a blank to record the baseline.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of (S,S)-Ph-pybox in a suitable solvent for ESI, such as methanol or acetonitrile (e.g., 10 µg/mL).
- A small amount of formic acid may be added to promote protonation for positive ion mode.


Data Acquisition:

- Instrument: High-Resolution Mass Spectrometer with an ESI source

- Ionization Mode: Positive
- Mass Range: m/z 100 - 1000
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

Synthesis Workflow

The following diagram illustrates the synthesis of (S,S)-Ph-pybox.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (S,S)-Ph-pybox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Bis (4S)-4-phenyl-2-oxazolinyl pyridine 98 174500-20-0 [sigmaaldrich.com]
- 2. (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | C23H19N3O2 | CID 7010100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of (S,S)-Ph-pybox: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067381#spectroscopic-characterization-of-s-s-ph-pybox>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com